molecular formula C16H18O B2721528 (3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene CAS No. 52772-40-4

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene

Cat. No.: B2721528
CAS No.: 52772-40-4
M. Wt: 226.319
InChI Key: PFSAZSMSKWJZEL-UHFFFAOYSA-N
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Description

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.319. The purity is usually 95%.
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Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a phenolic compound, showcases the biological and pharmacological effects of phenolic acids, which might share structural similarities with the queried compound. It exhibits antioxidant, anti-inflammatory, hepatoprotective, and cardioprotective activities, among others. Such compounds are found in green coffee extracts and tea and are explored for their therapeutic roles in managing disorders like diabetes and obesity. This underscores the broader pharmacological potential of phenolic compounds in scientific research and their application in developing natural safeguard food additives and therapeutic agents (Naveed et al., 2018).

Polyhydroxyalkanoates: From Basic Research to Application

The review on Polyhydroxyalkanoates (PHAs) reveals the significance of microbial polymers in biodegradable material research, a field that could encompass studies related to various complex organic compounds, potentially including the specific hexahydroindene derivative. PHAs, derived from bacterial synthesis, highlight the application of complex organic structures in creating environmentally friendly materials with applications ranging from medical to industrial fields. This aligns with the potential exploration of complex compounds like "(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene" in similar domains (Amara, 2010).

Properties

IUPAC Name

9-phenoxytricyclo[5.2.1.02,6]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-2-5-12(6-3-1)17-16-10-11-9-15(16)14-8-4-7-13(11)14/h1-6,8,11,13-16H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSAZSMSKWJZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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